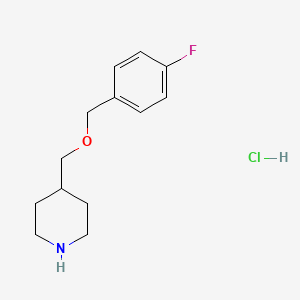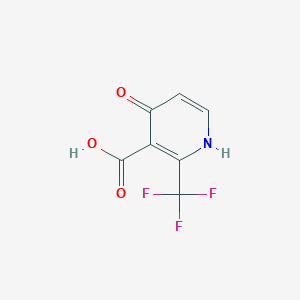
1-(Pyridin-2-yl)octan-1-one
Vue d'ensemble
Description
“1-(Pyridin-2-yl)octan-1-one” is a chemical compound . It’s also known as 1-(Pyridin-2-yl)butan-1-one . The molecular formula is C13H19NO and the molecular weight is 205.29600 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Chemical Reactions Analysis
The metabolic pathways of similar compounds include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate, and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyridin-2-yl)octan-1-one” include a density of 0.962g/cm3 , a boiling point of 300.9ºC at 760 mmHg , and a flash point of 143.6ºC .Applications De Recherche Scientifique
Medicinal Chemistry
Pyridinones, which include 1-(Pyridin-2-yl)octan-1-one, have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
Pharmaceutical Applications
Pyridinone derivatives have attracted extensive attention due to their versatile pharmaceutical applications . They have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .
Industrial Applications
In addition to their pharmaceutical applications, pyridinone derivatives also have significant industrial applications . Their physicochemical properties can be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, leading to a wide range of potential uses .
Agricultural Applications
Pyridinone derivatives have also found use in the agricultural sector . Their diverse biological activities make them useful in the development of new pesticides and herbicides .
Synthesis of Novel Compounds
1-(Pyridin-2-yl)octan-1-one can be used in the synthesis of novel compounds . It can undergo various chemical reactions to form new compounds with potential applications in different fields .
Oxygen-Free Synthesis
1-(Pyridin-2-yl)octan-1-one can be used in oxygen-free synthesis of pyridin-2-yl-methanones via the direct oxidation of Csp3 -H with water . This provides an efficient method for the production of these compounds .
Safety and Hazards
“1-(Pyridin-2-yl)octan-1-one” may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wear suitable protective clothing, gloves, and eye protection. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .
Orientations Futures
The future directions of “1-(Pyridin-2-yl)octan-1-one” could involve the development of environmentally friendly techniques for the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . These techniques could potentially utilize easily accessible N-hetaryl ureas and alcohols .
Mécanisme D'action
Target of Action
The primary target of 1-(Pyridin-2-yl)octan-1-one is the Tropomyosin receptor kinase (TRK) . TRK is a type of kinase that is involved in the development of various types of cancers and is a clinically validated anti-tumor target .
Mode of Action
The compound interacts with its target, TRK, by inhibiting its kinase activity . This inhibition blocks the signaling pathways of TRK, thereby inhibiting the vitality of TRK-dependent cells .
Biochemical Pathways
The inhibition of TRK can disrupt these pathways, potentially leading to the suppression of tumor growth .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 1-(Pyridin-2-yl)octan-1-one are not available, a related compound with a similar structure was found to have an oral bioavailability of 37.8% in mice . This suggests that 1-(Pyridin-2-yl)octan-1-one may also have acceptable pharmacokinetic properties.
Result of Action
The inhibition of TRK by 1-(Pyridin-2-yl)octan-1-one leads to the suppression of TRK-dependent cell vitality . In vivo studies on mice showed strong inhibition of tumor growth, leading to significant tumor suppression and even complete tumor regression .
Propriétés
IUPAC Name |
1-pyridin-2-yloctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPXTCFKYJHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601282 | |
| Record name | 1-(Pyridin-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)octan-1-one | |
CAS RN |
898779-37-8 | |
| Record name | 1-(2-Pyridinyl)-1-octanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




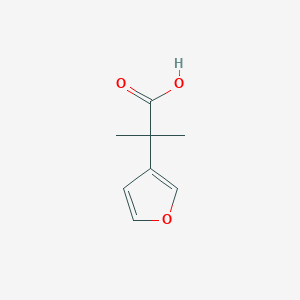
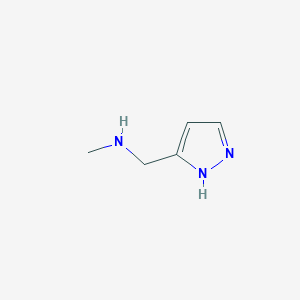



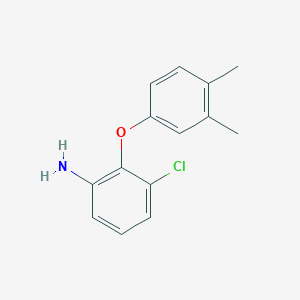
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

